- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,
Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)
92855-64-6 structure
Product Name:6-(Benzyloxy)-1H-indole-3-carbaldehyde
Numéro CAS:92855-64-6
Le MF:C16H13NO2
Mégawatts:251.279924154282
MDL:MFCD00056931
CID:61585
PubChem ID:22014791
Update Time:2024-10-26
6-(Benzyloxy)-1H-indole-3-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Benzyloxyindole-3-carbaldehyde
- 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE
- 6-phenylmethoxy-1H-indole-3-carbaldehyde
- Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)
- 3-Formyl-6-benzyloxy-1H-indole
- 6-Benzyloxy-1H-indole-3-carboxaldehyde
- 6-(benzyloxy)-1H-indole-3-carbaldehyde
- 6-Benzyloxyindole-3-aldehyde
- PubChem7697
- UUKFCVCTRWNXBI-UHFFFAOYSA-N
- SBB067557
- BBL028070
- STK931234
- 6-benzyloxy-1H-indole-3-carbaldehyde
- 6-(phenylmethoxy)indole-3-carbaldehyde
- NCGC003420
- 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)
- A844369
- 6-phenylmethoxy-1H-indole-3-carboxaldehyde
- SY042797
- EN300-178087
- CS-W022445
- AB01333957-02
- SCHEMBL1418239
- 92855-64-6
- AKOS005259126
- Z1741974676
- MFCD00056931
- DTXSID50621502
- 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR
- ALBB-035503
- B-1890
- AC-18167
- PS-7464
- DB-001713
- NCGC00342024-01
- 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-
- 6-(Benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00056931
- Piscine à noyau: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
- La clé Inchi: UUKFCVCTRWNXBI-UHFFFAOYSA-N
- Sourire: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1
Propriétés calculées
- Qualité précise: 251.09500
- Masse isotopique unique: 251.095
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 4
- Complexité: 301
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.1
- Surface topologique des pôles: 42.1
- Charge de surface: 0
- Nombre d'tautomères: 3
Propriétés expérimentales
- Dense: 1.267
- Point d'ébullition: 474.2℃ at 760 mmHg
- Point d'éclair: 240.6°C
- Indice de réfraction: 1.698
- Le PSA: 42.09000
- Le LogP: 3.55940
6-(Benzyloxy)-1H-indole-3-carbaldehyde Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
6-(Benzyloxy)-1H-indole-3-carbaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0549-1 G |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 1g |
¥ 594.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0549-5 G |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 5g |
¥ 1,788.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0549-10 G |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 10g |
¥ 3,069.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0549-25 G |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 25g |
¥ 6,078.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0549-50 G |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 50g |
¥ 8,830.00 | 2021-05-07 | |
| Fluorochem | 076615-250mg |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95% | 250mg |
£14.00 | 2022-03-01 | |
| Fluorochem | 076615-10g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95% | 10g |
£223.00 | 2022-03-01 | |
| Chemenu | CM103125-5g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95+% | 5g |
$183 | 2021-08-06 | |
| Chemenu | CM103125-10g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95+% | 10g |
$239 | 2021-08-06 | |
| Chemenu | CM103125-25g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95+% | 25g |
$572 | 2021-08-06 |
6-(Benzyloxy)-1H-indole-3-carbaldehyde Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
Référence
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715
Méthode de production 3
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C → 45 °C; 2 h, 45 °C
Référence
- Synthesis of thioether-containing peptides toward antibody-toxin conjugates treating cancers, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
Référence
- Enantioselective synthesis of pyrroloindole compounds, United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
Référence
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574
Méthode de production 6
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
Référence
- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
Référence
- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
Référence
- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 45 min, rt; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux
Référence
- Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
Référence
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt
Référence
- Process for preparation of 3-cyanoindole derivatives, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Référence
- Iodine-mediated tryptathionine formation facilitates the synthesis of amanitins, Journal of the American Chemical Society, 2021, 143(35), 14322-14331
Méthode de production 13
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C
Référence
- Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light Irradiation, Journal of Organic Chemistry, 2022, 87(12), 8198-8202
Méthode de production 14
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
Référence
- An Enantioselective Total Synthesis of (+)-Duocarmycin SA, Journal of Organic Chemistry, 2018, 83(7), 3928-3940
Méthode de production 15
Conditions de réaction
Référence
- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, United States, , ,
Méthode de production 16
Conditions de réaction
Référence
- Preparation of benzyloxyindole derivatives as PPARγ agonists, China, , ,
6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials
6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
6-(Benzyloxy)-1H-indole-3-carbaldehyde Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde
Numéro de commande:A10956
État des stocks:in Stock
Quantité:25g/100g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:15
Prix ($):218.0/870.0
Courriel:sales@amadischem.com
6-(Benzyloxy)-1H-indole-3-carbaldehyde Littérature connexe
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde
Pureté:99%/99%
Quantité:25g/100g
Prix ($):218.0/870.0